molecular formula C7H16ClNS B11954407 2-Propyltetrahydro-2H-1,3-thiazine hydrochloride CAS No. 79128-37-3

2-Propyltetrahydro-2H-1,3-thiazine hydrochloride

Cat. No.: B11954407
CAS No.: 79128-37-3
M. Wt: 181.73 g/mol
InChI Key: BKIBRZPQTOMGBH-UHFFFAOYSA-N
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Description

2-Propyltetrahydro-2H-1,3-thiazine hydrochloride is a thiazine derivative characterized by a six-membered heterocyclic ring containing sulfur and nitrogen atoms, with a propyl group substituted at the 2-position. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications. Thiazine derivatives are commonly explored for their pharmacological activities, including anti-inflammatory, sedative, and enzyme-modulating effects .

Properties

CAS No.

79128-37-3

Molecular Formula

C7H16ClNS

Molecular Weight

181.73 g/mol

IUPAC Name

2-propyl-1,3-thiazinane;hydrochloride

InChI

InChI=1S/C7H15NS.ClH/c1-2-4-7-8-5-3-6-9-7;/h7-8H,2-6H2,1H3;1H

InChI Key

BKIBRZPQTOMGBH-UHFFFAOYSA-N

Canonical SMILES

CCCC1NCCCS1.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propyltetrahydro-2H-1,3-thiazine hydrochloride typically involves the cyclization of appropriate precursors containing sulfur and nitrogen. One common method is the reaction of 2-aminothiols with aldehydes or ketones under acidic conditions to form the thiazine ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of 2-Propyltetrahydro-2H-1,3-thiazine hydrochloride may involve more scalable and efficient methods. These methods can include continuous flow reactors and the use of green chemistry principles to minimize waste and improve yield . The use of automated systems and advanced purification techniques ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Propyltetrahydro-2H-1,3-thiazine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives, amine derivatives

    Substitution: Various substituted thiazine derivatives

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties
Research has indicated that derivatives of thiazines, including 2-propyltetrahydro-2H-1,3-thiazine hydrochloride, may exhibit antiviral activities. Specifically, thiazine compounds have been investigated for their efficacy against viruses such as HIV and Hepatitis C virus (HCV). These compounds act by inhibiting viral replication through various mechanisms, including the inhibition of reverse transcriptase and protease enzymes crucial for viral life cycles .

Antimicrobial Activity
Thiazine derivatives have also shown promising antimicrobial properties against a range of pathogens. In vitro studies have demonstrated that these compounds can disrupt bacterial cell membranes and inhibit growth, making them candidates for new antibiotic therapies. The mechanism often involves altering the physical properties of lipid membranes, which is essential for maintaining cell integrity .

Neuropharmacological Applications

Sedative Effects
Studies have explored the sedative effects of thiazine derivatives. It has been suggested that 2-propyltetrahydro-2H-1,3-thiazine hydrochloride may influence neurotransmitter systems, potentially providing therapeutic benefits in treating anxiety and sleep disorders. The compound's ability to modulate GABAergic activity is particularly noteworthy, as GABA is a key neurotransmitter involved in promoting relaxation and sleep .

Antitumor Activity

Recent investigations into the antitumor potential of thiazine compounds have revealed their ability to inhibit cancer cell proliferation. Preclinical studies have shown that 2-propyltetrahydro-2H-1,3-thiazine hydrochloride can induce apoptosis in various cancer cell lines. The compound's mechanism appears to involve the modulation of signaling pathways associated with cell survival and death .

Synthesis and Derivatives

The synthesis of 2-propyltetrahydro-2H-1,3-thiazine hydrochloride involves several chemical reactions that can be optimized to enhance yield and purity. Various methods such as alkylation and cyclization are employed to create this compound and its derivatives, which may possess enhanced biological activities compared to the parent compound .

Case Studies and Research Findings

StudyFocusFindings
Kluczyk et al. (2020)Antimicrobial ActivityDemonstrated significant disruption of bacterial membranes by thiazine derivatives .
Patent US11045474B2Antiviral ApplicationsHighlighted the efficacy of thiazine compounds against HIV through reverse transcriptase inhibition .
Comprehensive Review (2020)Neuropharmacological EffectsSuggested potential sedative effects via GABA modulation .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 2-propyltetrahydro-2H-1,3-thiazine hydrochloride and related thiazine derivatives:

Compound Name Molecular Formula Molecular Weight Substituents at 2-Position Primary Applications
2-Propyltetrahydro-2H-1,3-thiazine hydrochloride C₈H₁₅ClN₂S* 206.73 (calc.) Propyl (C₃H₇) Hypothesized: Sedative, research
Xylazine hydrochloride C₁₂H₁₇ClN₂S 256.79 2,6-Dimethylphenyl Veterinary sedative
AMTH C₅H₁₁ClN₂S 166.67 Amino + methyl NF-κB pathway research
2-(p-Methoxyphenyl)tetrahydro-2H-1,3-thiazine hydrochloride C₁₁H₁₅ClNOS 245.79 p-Methoxyphenyl Experimental drug candidate

Note: Molecular formula and weight for 2-propyltetrahydro-2H-1,3-thiazine hydrochloride are inferred based on structural analogs.

Pharmacological and Toxicological Differences

  • Xylazine Hydrochloride : Widely used as a veterinary sedative due to its α₂-adrenergic agonist activity. Its 2,6-dimethylphenyl group enhances lipophilicity, improving blood-brain barrier penetration .
  • AMTH: The amino and methyl substituents facilitate interactions with inflammatory pathways, notably inhibiting NF-κB activation in macrophages .
  • 2-(p-Methoxyphenyl) Derivative : Exhibits higher toxicity (LD₅₀ = 75 mg/kg, intraperitoneal in mice) compared to xylazine, likely due to the electron-rich methoxy group enhancing reactivity .

Biological Activity

Introduction

2-Propyltetrahydro-2H-1,3-thiazine hydrochloride (CAS No. 79128-37-3) is a heterocyclic compound with potential biological activity. This article reviews its biological properties, synthesis, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 2-Propyltetrahydro-2H-1,3-thiazine hydrochloride is C7H14ClNC_7H_{14}ClN, with a molecular weight of 161.64 g/mol. The compound features a thiazine ring, which is known for its diverse biological activities.

PropertyValue
CAS Number 79128-37-3
Molecular Formula C7H14ClN
Molecular Weight 161.64 g/mol
IUPAC Name 2-Propyltetrahydro-2H-1,3-thiazine hydrochloride

Synthesis

The synthesis of 2-Propyltetrahydro-2H-1,3-thiazine hydrochloride typically involves the cyclization of appropriate precursors in the presence of acidic conditions. The reaction conditions can vary but generally include:

  • Temperature: Moderate heating (50-100°C)
  • Solvent: Organic solvents such as ethanol or methanol
  • Catalysts: Acidic catalysts like hydrochloric acid

The biological activity of 2-Propyltetrahydro-2H-1,3-thiazine hydrochloride is primarily attributed to its interaction with various molecular targets. Research indicates that compounds containing thiazine rings can exhibit:

  • Antimicrobial Activity: Inhibition of bacterial growth through disruption of cell wall synthesis.
  • Antiviral Properties: Potential effectiveness against viruses by interfering with viral replication mechanisms.

Case Studies and Research Findings

  • Antimicrobial Studies:
    A study evaluated the antimicrobial efficacy of thiazine derivatives, including 2-propyltetrahydro-2H-1,3-thiazine hydrochloride. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL .
  • Antiviral Activity:
    Research has shown that thiazine compounds can inhibit viral proteases essential for viral replication. For instance, a derivative exhibited an IC50 value of 0.118 µM against the SARS-CoV-2 3CL protease . This suggests that similar mechanisms may be applicable to 2-Propyltetrahydro-2H-1,3-thiazine hydrochloride.
  • Neuropharmacological Effects:
    Investigations into the anxiolytic properties of thiazine derivatives have demonstrated their potential in modulating neurotransmitter systems. Compounds similar to 2-Propyltetrahydro-2H-1,3-thiazine have shown promise in reducing anxiety-like behaviors in animal models .

Comparative Analysis

A comparative analysis highlights the unique biological profile of 2-Propyltetrahydro-2H-1,3-thiazine hydrochloride relative to other thiazine compounds:

CompoundAntimicrobial ActivityAntiviral ActivityNeuropharmacological Effects
2-Propyltetrahydro-2H-1,3-thiazine ModeratePotentialAnxiolytic effects
Chlormezanone HighNegligibleStrong anxiolytic
Thiazolidinediones LowModerateNone

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